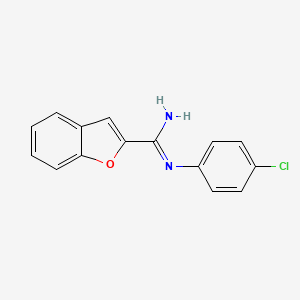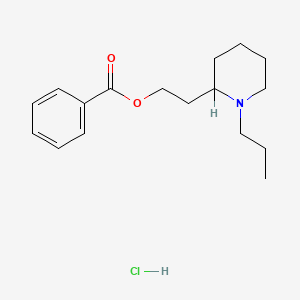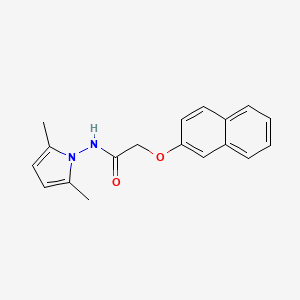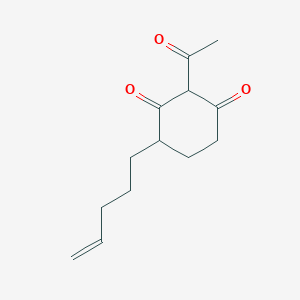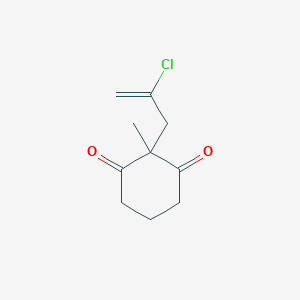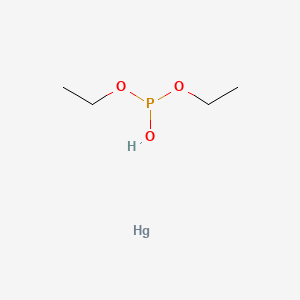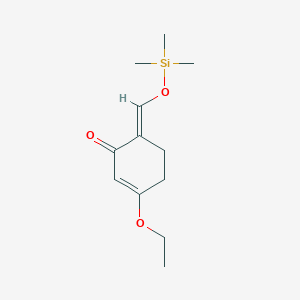![molecular formula C9H12O4 B14454140 2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid CAS No. 76374-10-2](/img/structure/B14454140.png)
2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is a chemical compound known for its unique structural properties It is characterized by a cyclopentene ring with two acetic acid groups attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentane derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]diacetic acid
- 2,2’-[(1R,3S)-2,2-Dimethyl-1,3-cyclohexanediyl]diacetic acid
Uniqueness
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is unique due to its specific cyclopentene ring structure and the positioning of the acetic acid groups. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
76374-10-2 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-[(1S,4R)-4-(carboxymethyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-6-1-2-7(3-6)5-9(12)13/h1-2,6-7H,3-5H2,(H,10,11)(H,12,13)/t6-,7+ |
Clé InChI |
IUKIBBYUNMQGCJ-KNVOCYPGSA-N |
SMILES isomérique |
C1[C@H](C=C[C@H]1CC(=O)O)CC(=O)O |
SMILES canonique |
C1C(C=CC1CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
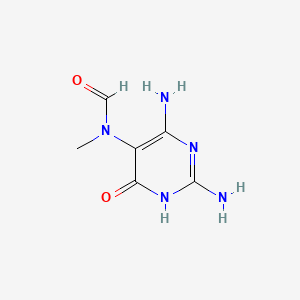
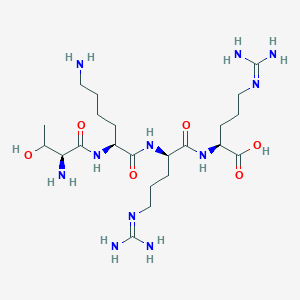
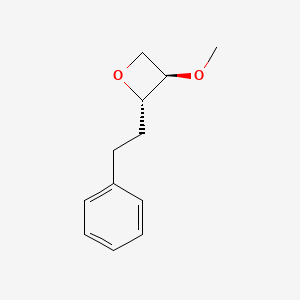


![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
